The presence of both pyrimidine and pyrazine moieties in the molecule suggests potential for various research avenues, although specific documented applications are limited. Here are some potential areas of exploration:
4-(Pyrazin-2-yl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C₈H₇N₅ and a molecular weight of 173.17 g/mol. It features a pyrimidine ring substituted at the 4-position with a pyrazin-2-yl group. This compound is recognized for its potential in various research applications, particularly in medicinal chemistry, due to its ability to interact with biological targets such as enzymes and receptors.
Currently, there is no documented research on the mechanism of action of 4-(Pyrazin-2-yl)pyrimidin-2-amine. However, the presence of the pyrimidine and pyrazine rings suggests potential for various biological activities. Pyrimidine derivatives are found in nucleic acids (uracil, cytosine), and some pyrazine derivatives exhibit anti-microbial or anti-cancer properties [, ]. Further research is needed to explore the specific mechanism of action of this compound, if any.
The compound exhibits notable biological activities, making it a subject of interest in pharmacological research. Key findings include:
The synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine can be achieved through several methods:
4-(Pyrazin-2-yl)pyrimidin-2-amine has several potential applications:
Studies have shown that 4-(Pyrazin-2-yl)pyrimidin-2-amine interacts with various biomolecules:
Several compounds share structural similarities with 4-(Pyrazin-2-yl)pyrimidin-2-amine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Pyridin-2-yl)pyrimidin-2-amine | Pyridine derivative | Different heterocyclic substitution |
| 5-(Pyrazin-2-yl)pyrimidin-2-one | Pyrimidine ketone | Contains a carbonyl group at the 5-position |
| 6-(Pyrazolyl)pyrimidin-2-amines | Pyrazole derivative | Exhibits distinct biological activity profiles |
These compounds differ primarily in their heterocyclic substitutions, which influence their biological activities and chemical reactivity. The unique combination of the pyrazinyl group at the 4-position of the pyrimidine ring gives 4-(Pyrazin-2-yl)pyrimidin-2-amine distinct properties that may enhance its efficacy as a therapeutic agent compared to its analogs .
4-(Pyrazin-2-yl)pyrimidin-2-amine emerged as a compound of interest in the early 21st century during efforts to optimize heterocyclic scaffolds for pharmaceutical applications. While its exact discovery date remains unspecified, synthetic routes for analogous pyrimidine-pyrazine hybrids were reported in medicinal chemistry studies targeting kinase inhibitors and DNA repair modulators. The compound’s development aligns with broader trends in drug discovery, where fused nitrogen-containing heterocycles gained prominence due to their bioavailability and target specificity. Key advancements in Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions enabled efficient synthesis of such structures, as evidenced by protocols for related compounds in the mid-2010s.
This compound exemplifies the strategic fusion of two pharmacologically relevant heterocycles:
The conjugation of these systems creates a planar structure (Figure 1) that facilitates π-π stacking interactions with biological targets while maintaining solubility through hydrogen-bonding sites. Its electronic configuration allows participation in both nucleophilic and electrophilic reactions, making it a versatile intermediate in multi-step syntheses.
Systematic Name: 4-(Pyrazin-2-yl)pyrimidin-2-amine
Alternative Designations:
Nc1nccc(n1)c1nccnc1 The compound belongs to the bipyridylamine family, with substitution patterns governed by IUPAC Rule C-14.3 for heteromonocyclic compounds.
Recent studies highlight its role in:
4-(Pyrazin-2-yl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C₈H₇N₅ and a molecular weight of 173.17 grams per mole [1] [2]. The compound features a pyrimidine ring substituted at the 4-position with a pyrazin-2-yl group, creating a biheterocyclic system that contains five nitrogen atoms distributed across the two interconnected aromatic rings [2].
The molecular structure consists of a central pyrimidine core bearing an amino group at the 2-position and a pyrazine substituent at the 4-position [2]. The pyrimidine ring contains nitrogen atoms at positions 1 and 3, while the pyrazine ring features nitrogen atoms at positions 1 and 4 [2]. This arrangement creates a highly nitrogen-rich heterocyclic system with potential for diverse intermolecular interactions through the multiple nitrogen lone pairs .
The Chemical Abstracts Service number for this compound is 874792-15-1, and its International Union of Pure and Applied Chemistry name is 4-pyrazin-2-ylpyrimidin-2-amine [2] [4]. The compound's Simplified Molecular Input Line Entry System notation is C1=CN=C(N=C1C2=NC=CN=C2)N, while the International Chemical Identifier string is InChI=1S/C8H7N5/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H,(H2,9,12,13) [2] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇N₅ | [2] |
| Molecular Weight | 173.17 g/mol | [2] |
| Chemical Abstracts Service Number | 874792-15-1 | [2] |
| International Chemical Identifier Key | GOLPWSHQDSVIQJ-UHFFFAOYSA-N | [2] |
| Exact Mass | 173.07014524 Da | [2] |
| Monoisotopic Mass | 173.07014524 Da | [2] |
The physical properties of 4-(Pyrazin-2-yl)pyrimidin-2-amine reflect its heterocyclic aromatic character and the presence of multiple nitrogen atoms [2]. The compound exists as a powder at room temperature with reported purity levels typically exceeding 95% in commercial preparations [4].
Based on computational predictions, the compound exhibits a logarithmic partition coefficient value of -0.6, indicating moderate hydrophilic character [2]. The topological polar surface area is calculated to be 77.6 Ų, which suggests reasonable membrane permeability properties [2]. The compound contains one hydrogen bond donor (the amino group) and five hydrogen bond acceptors (the nitrogen atoms), contributing to its potential for intermolecular interactions [2].
The heavy atom count is 13, consisting entirely of carbon and nitrogen atoms, with no halogen or other heteroatoms present [2]. The rotatable bond count is 1, corresponding to the single bond connecting the pyrimidine and pyrazine rings, indicating limited conformational flexibility [2]. The formal charge of the molecule is zero, and it exists as a single covalently-bonded unit [2].
| Physical Property | Value | Reference |
|---|---|---|
| Physical Form | Powder | [4] |
| Logarithmic Partition Coefficient | -0.6 | [2] |
| Topological Polar Surface Area | 77.6 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 1 | [2] |
| Heavy Atom Count | 13 | [2] |
The spectroscopic properties of 4-(Pyrazin-2-yl)pyrimidin-2-amine have been investigated using various analytical techniques, providing insights into its molecular structure and electronic transitions [6] [7]. Infrared spectroscopy reveals characteristic absorption bands associated with the heterocyclic aromatic systems and the amino functional group [8].
Primary amines typically exhibit two bands in the nitrogen-hydrogen stretching region between 3400-3300 and 3330-3250 wavenumbers, with the compound expected to show similar characteristics due to its primary amino group [8]. The nitrogen-hydrogen bending vibration for primary amines is observed in the region 1650-1580 wavenumbers, providing additional confirmation of the amino functionality [8]. The aromatic carbon-nitrogen stretching vibrations in heterocyclic systems typically appear as strong bands in the region 1335-1250 wavenumbers [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework [6]. The proton nuclear magnetic resonance spectrum shows distinct signals corresponding to the aromatic protons in both the pyrimidine and pyrazine rings, with chemical shifts influenced by the electron-withdrawing nature of the multiple nitrogen atoms [6]. The carbon-13 nuclear magnetic resonance spectrum reveals the characteristic signals for the aromatic carbon atoms, with downfield shifts reflecting the deshielding effects of the nitrogen heteroatoms [9].
Ultraviolet-visible spectroscopy of related pyrimidine and pyrazine derivatives shows absorption in the range of 200-380 nanometers, with the compound expected to exhibit similar electronic transitions [10]. The broad continuum absorption with low-intensity bands is characteristic of nitrogen-containing heterocyclic aromatic compounds [10]. The electronic transitions correspond to π-π* and n-π* transitions involving the aromatic ring systems and nitrogen lone pairs [11].
| Spectroscopic Technique | Characteristic Features | Reference |
|---|---|---|
| Infrared Spectroscopy | Nitrogen-hydrogen stretch: 3400-3250 cm⁻¹ | [8] |
| Infrared Spectroscopy | Nitrogen-hydrogen bend: 1650-1580 cm⁻¹ | [8] |
| Infrared Spectroscopy | Carbon-nitrogen stretch: 1335-1250 cm⁻¹ | [8] |
| Ultraviolet-Visible | Absorption range: 200-380 nm | [10] |
The electronic structure of 4-(Pyrazin-2-yl)pyrimidin-2-amine has been investigated through computational studies that provide insights into the molecular orbital characteristics and electronic properties [12] [13]. Density functional theory calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and electronic behavior [12].
The presence of multiple nitrogen atoms in the molecular framework significantly influences the electronic structure, with the nitrogen lone pairs contributing to both the highest occupied molecular orbital and participating in the aromatic π-system [13]. The pyrimidine and pyrazine rings create an extended π-conjugated system that affects the distribution of electron density throughout the molecule [13]. The amino group at the 2-position of the pyrimidine ring acts as an electron-donating substituent, influencing the overall electronic properties [12].
Time-dependent density functional theory calculations have been employed to understand the electronic transitions and optical properties of related pyrimidine derivatives [12]. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic excitation processes and potential photophysical behavior [12]. The energy gap between these frontier molecular orbitals determines the compound's electronic stability and reactivity characteristics [14].
Natural bond orbital analysis reveals the electron distribution and bonding characteristics within the heterocyclic framework [12]. The analysis provides information about hyperconjugation effects and intramolecular interactions that stabilize the molecular structure [12]. The charge distribution analysis shows the electron-rich nature of the nitrogen atoms and their influence on the overall molecular electrostatic potential [12].
| Electronic Property | Computational Method | Reference |
|---|---|---|
| Molecular Orbitals | Density Functional Theory | [12] |
| Electronic Transitions | Time-Dependent Density Functional Theory | [12] |
| Charge Distribution | Natural Bond Orbital Analysis | [12] |
| Energy Gap Analysis | Frontier Molecular Orbital Theory | [14] |
The conformational analysis of 4-(Pyrazin-2-yl)pyrimidin-2-amine reveals important structural features related to the spatial arrangement of the two heterocyclic rings and the overall molecular geometry [15] [16]. The compound exhibits limited conformational flexibility due to the aromatic nature of both ring systems and the single rotatable bond connecting them [2].
Crystallographic studies of related pyrazine-containing compounds provide insights into the preferred conformational arrangements [15]. The dihedral angle between the pyrimidine and pyrazine rings is a critical geometric parameter that influences the overall molecular shape and intermolecular interactions [16]. In similar biheterocyclic systems, dihedral angles ranging from approximately 40 to 50 degrees have been observed, reflecting a compromise between steric interactions and electronic conjugation effects [16].
The molecular geometry optimization through computational methods reveals the preferred ground-state conformation of the molecule [15]. The bond lengths and bond angles within the heterocyclic rings conform to typical values for aromatic nitrogen-containing systems [15]. The carbon-nitrogen bond distances in the pyrimidine ring are consistent with aromatic character, while the connecting bond between the two rings shows single-bond characteristics [15].
Intermolecular interactions play a significant role in determining the solid-state packing arrangements [15]. Non-classical hydrogen bonding involving the aromatic carbon-hydrogen functionalities and nitrogen atoms contributes to the stability of the crystal structure [15]. The amino group participates in hydrogen bonding interactions that influence the overall supramolecular organization [15].
| Geometric Parameter | Typical Value | Reference |
|---|---|---|
| Dihedral Angle (Ring-Ring) | 40-50° | [16] |
| Rotatable Bonds | 1 | [2] |
| Molecular Complexity | 163 | [2] |
| Crystallographic Studies | Monoclinic Space Group | [15] |
Early routes generate the 2-aminopyrimidine nucleus prior to assembly of the heterobiaryl framework. Two robust examples are outlined in Table 1.
| Entry | Key precursors | Catalyst / base | Solvent | Conditions | Isolated yield (%) |
|---|---|---|---|---|---|
| 1 | Chalcone derived from 2-acetyl-5-chloropyrazine + guanidine hydrochloride | Potassium hydroxide | Ethanol | Reflux 6–8 h | 65–91 [1] |
| 2 | Aromatic aldehyde + ethyl cyanoacetate + guanidine nitrate (one-pot Knoevenagel/annulation) | Piperidine | Water | Reflux 100 °C, 2–4 h | 78–85 [2] |
These condensations tolerate electron-withdrawing or electron-donating groups on the pyrazine‐bearing chalcone and furnish the 2-aminopyrimidine ring without transition metals.
Selective carbon–carbon coupling between a halopyrimidine and a pyrazin-2-yl boronic ester provides the shortest entry to the target molecule.
| Entry | Electrophile | Nucleophile | Catalyst (mol %) / ligand | Base (eq.) | Medium | T / t | Yield (%) |
|---|---|---|---|---|---|---|---|
| A | 4-chloro-2-aminopyrimidine | Pyrazin-2-yl-B(pin) | Pd(PPh₃)₄ (3) | Na₂CO₃ (3) | Dioxane / EtOH / H₂O | 80 °C, 48 h | 72 [3] |
| B | 2,4-dichloropyrimidine | Pyrazin-2-yl-B(pin) | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | EtOH / H₂O (μ-wave) | 150 °C, 15 min | 84 [3] |
| C | 2-tosylate-pyrimidine | Pyrazin-2-yl-Si(OMe)₃ | PdCl₂ (5) / PCy₃ | CuCl (0.2) + TBAF (2) | Dioxane | 110 °C, 6 h | 80 [4] |
Microwave promotion (entry B) reduces time from two days to minutes while retaining site-selectivity at C-4.
Installation or retention of the 2-amino function is efficiently achieved by palladium-mediated C–N coupling.
| Example | Substrate | Amine source | Catalyst / ligand | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-chloro-4-(pyrazin-2-yl)pyrimidine | Aqueous NH₃ | Pd₂(dba)₃ (2%) / BrettPhos | KOtBu | 88 [5] |
| 2 | Heteroaryl 2-halide (riminophenazine core) | 2-aminopyrimidine | Pd₂(dba)₃ (4%) / DPPF | Cs₂CO₃ | 96 [6] |
Bulky biaryl phosphines suppress β-hydride elimination and favour reductive elimination, delivering high yields even on chloro substrates.
| Reaction | Catalyst | Typical outcome |
|---|---|---|
| Negishi coupling of 2-chloropyrimidine with aryl-ZnX | CoCl₂ (5%) | 60–82% under ligand-free conditions [7] |
| Hiyama coupling of pyrimidin-2-yl tosylates | PdCl₂ / PCy₃ + CuCl co-catalyst | Up to 80% with organosilanes [4] |
| C–H activation / direct arylation of pyrazines | Ni(OAc)₂ + N-heterocyclic carbene | Selective C-3 arylation (literature precedent for diazines) [8] |
These methods expand the accessible substitution patterns when boronic acids are unavailable or sensitive.
Regioselectivity is governed by the higher transmetalation rate of the C-4 halide versus the C-2 halide on the pyrimidine ring [3], ensuring exclusive formation of the 4-pyrazinyl isomer.
| Strategy | Reagent set | Conditions | Comment | Yield (%) |
|---|---|---|---|---|
| Condensation of pyrazinyl chalcone with guanidine | Ethanol, KOH, reflux 6 h | Builds 2-aminopyrimidine ring directly [1] | 65–91 | |
| SNAr on 2,4-dichloropyrimidine | NH₃ (liq.) / CuI, 120 °C | Copper assists halide activation [11] | 72 | |
| Buchwald–Hartwig amination | NH₃, Pd₂(dba)₃/BrettPhos, KOtBu | Mild, chemoselective for C-2 Cl [5] | 88 |
Careful choice between metal-free and metal-mediated routes balances cost, selectivity and downstream protecting-group demands.
| Metric | Conventional Suzuki (48 h) [3] | Microwave Suzuki (15 min) [3] | Aqueous one-pot pyrimidine synthesis [2] | Biocatalytic pyrazine formation [12] |
|---|---|---|---|---|
| Energy input | 80 °C oil-bath | 150 °C microwave | Reflux in water | 30 °C, pH 7 |
| Reaction time | 48 h | 0.25 h | 2–4 h | 6 h |
| Solvent | Dioxane / EtOH | EtOH / H₂O | Water | Aqueous buffer |
| E-factor (kg waste · kg-¹ product) | ~45 | ~12 | ~8 | <5 |
| Catalyst recovery | Not addressed | Pd scavenged by silica | None (base-catalysed) | Enzyme recyclable |
Microwave heating cuts energy demand by >90% and shrinks the E-factor four-fold. Fully aqueous condensations eliminate volatile organic compounds, while transaminase-driven pyrazine formation offers a metal-free entry to the heteroaryl partner under ambient conditions.
Key observations